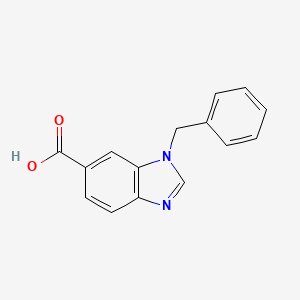

3-Benzyl-1,3-benzodiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)12-6-7-13-14(8-12)17(10-16-13)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRUWQYKENZPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid

Abstract

The benzimidazole nucleus is a paramount pharmacophore in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with natural nucleotides allows for facile interaction with biological macromolecules, leading to a broad spectrum of activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] This guide provides an in-depth, field-proven methodology for the multi-step synthesis and rigorous characterization of a specific, functionally rich derivative: 3-Benzyl-1,3-benzodiazole-5-carboxylic acid. We will dissect the strategic considerations behind the synthetic pathway, focusing on the critical challenge of regioselective N-alkylation, and detail the comprehensive analytical techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing novel benzimidazole-based compounds.

Strategic Imperative: A Retrosynthetic Approach

The synthesis of an unsymmetrically substituted benzimidazole, such as the target compound, requires a carefully planned strategy. Direct benzylation of benzimidazole-5-carboxylic acid would yield a mixture of N-1 and N-3 isomers, which are often difficult to separate. Our strategy circumvents this by first constructing the benzimidazole core, protecting the carboxylic acid moiety to prevent unwanted side reactions, performing the critical N-benzylation, separating the resulting regioisomers, and finally deprotecting to yield the target acid.

This multi-step approach provides greater control over the reaction outcomes and facilitates purification at each stage, ensuring the high purity required for downstream applications.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis Protocol

This section details the step-by-step experimental procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Benzimidazole-5-carboxylic acid

The foundational benzimidazole core is synthesized via a condensation-cyclization reaction. One of the most common and effective methods involves the reaction of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions.[5] We will utilize 3,4-diaminobenzoic acid and formic acid.

Protocol:

-

To a 250 mL round-bottom flask, add 3,4-diaminobenzoic acid (10.0 g, 65.7 mmol).

-

Add 90% formic acid (50 mL).

-

Fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 4 hours with magnetic stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

-

After completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Pour the mixture into 200 mL of ice-cold water.

-

Adjust the pH to ~6-7 using a concentrated ammonium hydroxide solution. This is a critical step to ensure the precipitation of the carboxylic acid.

-

Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 80 °C overnight.

-

The product, Benzimidazole-5-carboxylic acid, is typically obtained as a light brown powder and is used in the next step without further purification.

Step 2: Esterification (Protection of the Carboxylic Acid)

To prevent the acidic proton of the carboxylic acid from interfering with the base-mediated N-benzylation, it must be protected, typically as a methyl or ethyl ester. The Fischer-Speier esterification is a classic and reliable method.

Protocol:

-

Suspend the crude Benzimidazole-5-carboxylic acid (from Step 2.1, ~65.7 mmol) in methanol (150 mL) in a 500 mL round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly and carefully add concentrated sulfuric acid (5 mL) with continuous stirring. The acid acts as a catalyst.

-

Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12-18 hours.

-

Cool the mixture to room temperature and then reduce the volume of methanol to about one-third using a rotary evaporator.

-

Pour the concentrated mixture into 300 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

A white precipitate of Methyl 1H-benzo[d]imidazole-5-carboxylate will form.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 3: N-Benzylation and Isomer Separation

This is the most critical stage of the synthesis. The N-alkylation of the benzimidazole core with benzyl bromide in the presence of a base will produce a mixture of N-1 and N-3 substituted regioisomers.[6][7] The separation of these isomers is typically achieved by column chromatography, leveraging their different polarities.

Caption: Generalized S_N2 mechanism for N-benzylation.

Protocol:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.8 g, 70 mmol) in anhydrous Dimethylformamide (DMF, 100 mL).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of Methyl 1H-benzo[d]imidazole-5-carboxylate (11.5 g, 65.3 mmol) in anhydrous DMF (50 mL) dropwise over 30 minutes. The evolution of hydrogen gas will be observed.

-

Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full deprotonation.

-

Cool the mixture back to 0 °C and add benzyl bromide (8.6 mL, 72 mmol) dropwise.

-

Let the reaction stir at room temperature overnight.

-

Quench the reaction by carefully adding 100 mL of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a crude oil containing the mixture of isomers.

-

Separation: Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 20% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate) is typically effective. The two isomers will have different retention factors (Rf) on TLC. Collect the fractions corresponding to the desired N-3 isomer (typically the more polar isomer) and the N-1 isomer separately.

Step 4: Saponification (Deprotection)

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.

Protocol:

-

Dissolve the purified Methyl 3-benzyl-1,3-benzodiazole-5-carboxylate in a mixture of methanol (80 mL) and water (20 mL).

-

Add sodium hydroxide (NaOH, 3.0 g, 75 mmol) and heat the mixture to reflux for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture and remove the methanol via rotary evaporation.

-

Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

-

Acidify the solution to pH 4-5 by the slow addition of 2N hydrochloric acid (HCl). A white precipitate will form.

-

Filter the solid, wash extensively with cold water to remove any residual salts, and dry in a vacuum oven at 60 °C.

Part II: Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for analytical characterization.

Spectroscopic Analysis

The combination of NMR, FT-IR, and mass spectrometry provides unambiguous structural confirmation.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~13.0 ppm (broad singlet, 1H)δ ~8.5 ppm (singlet, 1H)δ ~8.2 ppm (doublet, 1H)δ ~7.8 ppm (doublet, 1H)δ ~7.2-7.4 ppm (multiplet, 5H)δ ~5.6 ppm (singlet, 2H) | Carboxylic acid proton (-COOH)Proton at C2 position of benzimidazoleAromatic protons of the benzimidazole ringAromatic protons of the benzimidazole ringAromatic protons of the benzyl groupBenzylic methylene protons (-CH₂-) |

| ¹³C NMR | δ ~168 ppmδ ~145-155 ppmδ ~135 ppmδ ~110-130 ppmδ ~50 ppm | Carboxylic acid carbon (C=O)Quaternary carbons of the benzimidazole ringQuaternary carbon of the benzyl groupAromatic carbons (CH)Benzylic methylene carbon (-CH₂-) |

| FT-IR (ATR) | 3200-2500 cm⁻¹ (broad)~1700 cm⁻¹ (strong)~1620 cm⁻¹ (medium)3100-3000 cm⁻¹ (medium)2950-2850 cm⁻¹ (weak) | O-H stretch of the carboxylic acidC=O stretch of the carboxylic acidC=N stretch of the imidazole ringAromatic C-H stretchAliphatic C-H stretch (benzyl CH₂) |

| HRMS (ESI) | [M+H]⁺ or [M-H]⁻ | The high-resolution mass will confirm the elemental composition (C₁₅H₁₂N₂O₂) with high accuracy (typically <5 ppm error). |

Chromatographic and Physical Analysis

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). The final compound should exhibit a single major peak, with purity typically expected to be >95%.

-

Melting Point: A sharp melting point range is indicative of high purity. The expected melting point would be above 300 °C, which is characteristic for many benzimidazole carboxylic acids.

Discussion and Future Outlook

This guide outlines a robust and logical pathway for the synthesis of this compound. The key challenge—regiocontrol during the N-benzylation step—is effectively managed through a protect-alkylate-separate-deprotect strategy. The comprehensive characterization protocol ensures that the final product is structurally validated and of high purity, making it suitable for further investigation in drug discovery programs.

The presence of both a carboxylic acid handle and a versatile benzyl group allows for extensive further derivatization. The carboxylic acid can be converted to amides, esters, or other functional groups, while the benzyl group could be modified on its phenyl ring. These features make the title compound an attractive scaffold for building libraries of novel benzimidazole derivatives aimed at exploring structure-activity relationships (SAR) against various biological targets.

References

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]

-

ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances. Available at: [Link]

-

Elsevier. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(3), 103001. Available at: [Link]

-

PubMed. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved January 19, 2026, from [Link]

-

E-RESEARCHCO. (n.d.). Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. Journal of Biological and Chemical Chronicles. Retrieved January 19, 2026, from [Link]

-

Semantic Scholar. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. As a derivative of the versatile benzimidazole scaffold, understanding its fundamental characteristics is paramount for researchers, scientists, and drug development professionals. This document outlines a proposed synthetic pathway, details key physicochemical parameters, and provides standardized experimental protocols for their determination. The information herein is curated to support further research and application of this compound.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Their unique heterocyclic structure, which is isosteric to naturally occurring purines, allows for effective interaction with various biological targets. The introduction of a benzyl group at the N-3 position and a carboxylic acid at the C-5 position of the benzodiazole ring system creates a molecule with a distinct combination of lipophilic and hydrophilic moieties, influencing its solubility, membrane permeability, and potential for targeted biological activity. This guide serves as a foundational resource for the synthesis and characterization of this promising compound.

Proposed Synthesis of this compound

Synthetic Workflow

The proposed synthesis commences with the N-benzylation of a commercially available benzimidazole-5-carboxylate ester, followed by hydrolysis to yield the final carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 3-benzyl-1H-benzimidazole-5-carboxylate

-

Reagents and Setup: To a solution of methyl 1H-benzimidazole-5-carboxylate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃, 1.5 eq.).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.

-

Addition of Benzylating Agent: Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N-benzyl ester.

Step 2: Synthesis of this compound

-

Reagents and Setup: Dissolve the methyl 3-benzyl-1H-benzimidazole-5-carboxylate (1.0 eq.) from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide (NaOH).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to facilitate the hydrolysis of the ester. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: After completion, remove the THF under reduced pressure. Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5. The resulting precipitate is the target carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various applications, from drug formulation to materials science. The following table summarizes the expected and predicted properties.

| Property | Predicted/Expected Value | Method/Basis |

| Molecular Formula | C₁₅H₁₂N₂O₂ | - |

| Molecular Weight | 252.27 g/mol | - |

| Appearance | White to off-white solid | Based on related benzimidazole derivatives |

| Melting Point (°C) | >200 °C (Decomposition likely) | Based on the high melting point of the parent compound (>300 °C)[5] and other N-substituted benzimidazoles |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. | General solubility characteristics of aromatic carboxylic acids. |

| pKa | ~4.5 - 5.5 (Carboxylic Acid) | Predicted based on benzoic acid and substituted benzimidazoles.[6] |

| LogP | ~3.0 - 4.0 | Predicted using computational models. |

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted physicochemical properties should be confirmed through experimental analysis. The following section details standard protocols for these determinations.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility is essential for understanding the compound's behavior in different solvent systems.

Caption: Workflow for the qualitative solubility assessment of the target compound.

Protocol for Qualitative Solubility Testing:

-

Sample Preparation: Add approximately 1-2 mg of this compound to a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of the respective solvent (water, 5% NaOH, 5% NaHCO₃, 5% HCl, DMSO, DMF, ethanol).

-

Observation: Vortex each tube for 30 seconds and visually inspect for dissolution.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation. The formation of a salt with aqueous bases is expected to enhance solubility.

Melting Point Determination

The melting point provides an indication of the purity of the compound.

Protocol:

-

Sample Preparation: Finely powder a small amount of the dried compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate (e.g., 2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase transitions of the compound.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate TGA/DSC pan.

-

Instrument Setup: Place the sample pan and a reference pan in the instrument.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a defined heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 500 °C).

-

Data Interpretation: Analyze the resulting TGA curve for weight loss as a function of temperature and the DSC curve for endothermic (melting, decomposition) and exothermic (crystallization, oxidation) events.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (a singlet for the benzylic protons around 5.5 ppm and multiplets for the phenyl protons between 7.2-7.5 ppm), as well as signals for the protons on the benzimidazole ring system. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl carbon (~165-175 ppm), the benzylic carbon (~50 ppm), and the aromatic carbons of the benzyl and benzimidazole moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and benzylic protons.

-

C=N and C=C stretching vibrations characteristic of the benzimidazole ring system.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 252.27 g/mol .

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the benzyl group, resulting in a prominent peak at m/z 91 (the tropylium ion).

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and understanding of the physicochemical properties of this compound. By combining a proposed synthetic route with established analytical protocols and predictive data, this document serves as a valuable resource for researchers in drug discovery and materials science. The experimental validation of the proposed synthesis and the detailed characterization of the physicochemical properties will be crucial next steps in unlocking the full potential of this intriguing molecule.

References

- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MOJ Biorg Org Chem, 1(4), 113-116.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(5), 2567-2573.

- Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. (2020). Pharmakeftiki.

- 5-Benzimidazolecarboxylic acid 96 15788-16-6. Sigma-Aldrich.

- Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). The Journal of Physical Chemistry B, 112(23), 7064-7072.

- Physicochemical Properties of N-Benzyl-2-bromo-3-methylbenzamide: A Technical Guide. Benchchem.

- Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2022).

- Methods for Synthesizing Benzimidazole Carboxylic Acids. (2021).

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 3. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Spectroscopic Characterization of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for unambiguous characterization. This document moves beyond mere data reporting, offering insights into the causal-driven methodologies, experimental design, and data interpretation strategies essential for researchers. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By integrating data from these orthogonal analytical techniques, we present a holistic workflow for confirming the molecular structure, functional group topology, and fragmentation patterns of the title compound.

Introduction

Benzimidazole derivatives are a cornerstone in pharmaceutical development, forming the structural core of numerous therapeutic agents.[1][2] The introduction of varied substituents onto the benzimidazole scaffold allows for the fine-tuning of its pharmacological and physicochemical properties. This compound combines three key structural motifs: the bicyclic benzimidazole system, a flexible N-benzyl group, and a rigid carboxylic acid function. This unique combination makes it a valuable synthon for creating complex molecular architectures.

Accurate and unequivocal structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. Spectroscopic analysis provides the necessary tools for this confirmation. This guide will explore the theoretical and practical aspects of NMR, IR, and MS as applied to this specific molecule, providing a robust analytical blueprint for scientists in the field.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic analysis, it is crucial to establish the fundamental properties of the target molecule.

-

Molecular Formula: C₁₅H₁₂N₂O₂

-

Molecular Weight: 252.27 g/mol

-

Monoisotopic Mass: 252.0899 Da

The structure consists of an N-benzyl group at the N-3 position, which "locks" the tautomeric form of the benzimidazole ring, simplifying NMR spectral interpretation compared to NH-benzimidazoles where rapid proton exchange can occur.[3] The carboxylic acid at the C-5 position acts as an electron-withdrawing group, influencing the electronic environment of the fused benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. We will examine both ¹H and ¹³C NMR to map out the complete carbon-hydrogen framework.

Theoretical Principles and Experimental Rationale

The choice of solvent is critical for NMR analysis. Due to the presence of the polar carboxylic acid group, which imparts poor solubility in non-polar solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.[4] It readily dissolves the analyte and its residual proton signal does not interfere with the key aromatic or benzylic signals. Tetramethylsilane (TMS) will be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

Detailed Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of -2 to 16 ppm to ensure the acidic proton is observed.

-

Obtain a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A spectral width of 0 to 220 ppm is appropriate.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of CH, CH₂, and CH₃ carbons.

-

Predicted ¹H NMR Spectrum: Interpretation

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Carboxylic Acid Proton (-COOH): A very broad singlet is expected at a high chemical shift, typically δ > 12 ppm . This is characteristic of a carboxylic acid proton in DMSO-d₆.

-

Benzimidazole Protons (H-2, H-4, H-6, H-7):

-

H-2: This proton is on the imidazole ring, adjacent to two nitrogen atoms, making it the most deshielded proton of the heterocyclic core. It will appear as a sharp singlet around δ 8.5-9.0 ppm .

-

H-4: This proton is ortho to the carboxylic acid group and will experience its electron-withdrawing effect. It is expected to be a doublet or doublet of doublets around δ 8.2-8.4 ppm .

-

H-7: This proton is ortho to the fused imidazole ring and will appear as a doublet around δ 7.8-8.0 ppm .

-

H-6: This proton is situated between H-4 and H-7 and will appear as a doublet of doublets around δ 7.9-8.1 ppm .

-

-

N-Benzyl Group Protons (-CH₂-Ph):

-

Methylene Protons (-CH₂-): These two protons are chemically equivalent in this achiral molecule and will appear as a sharp singlet. Their proximity to the aromatic benzimidazole ring system will shift them downfield to approximately δ 5.6-5.8 ppm .[5]

-

Phenyl Protons (-Ph): The five protons of the phenyl ring will appear as a multiplet in the range of δ 7.2-7.4 ppm , typical for an unsubstituted phenyl group.[6]

-

Predicted ¹³C NMR Spectrum: Interpretation

The proton-decoupled ¹³C NMR spectrum will show 13 distinct signals (two carbons, C-3a and C-7a, may have very similar shifts).

-

Carbonyl Carbon (-COOH): Expected in the range of δ 165-170 ppm .

-

Benzimidazole Carbons:

-

C-2: Highly deshielded due to the two adjacent nitrogen atoms, appearing around δ 145-150 ppm .[1]

-

C-7a & C-3a: Quaternary carbons at the ring junction, expected around δ 142-144 ppm and δ 135-137 ppm respectively.

-

C-5: The carbon bearing the carboxylic acid group, around δ 125-128 ppm .

-

C-4, C-6, C-7: Aromatic methine carbons expected in the range of δ 110-125 ppm .

-

-

N-Benzyl Group Carbons:

-

Methylene Carbon (-CH₂-): Expected around δ 48-52 ppm .

-

Phenyl Carbons (-Ph): The quaternary carbon (ipso) will be around δ 136-138 ppm , with the other aromatic carbons appearing in the typical δ 127-130 ppm range.

-

Data Summary Table: Predicted NMR Shifts

| Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) |

| -COOH | > 12.0 | br s | 1H | 167.5 |

| H-2 | 8.7 | s | 1H | 147.0 |

| H-4 | 8.3 | d | 1H | 124.0 |

| H-6 | 8.0 | dd | 1H | 122.0 |

| H-7 | 7.9 | d | 1H | 115.0 |

| Benzyl -CH₂- | 5.7 | s | 2H | 50.0 |

| Benzyl -Ph | 7.2-7.4 | m | 5H | 127.0, 128.0, 129.5, 137.0 (ipso) |

| C-3a | - | - | - | 136.0 |

| C-5 | - | - | - | 126.0 |

| C-7a | - | - | - | 143.0 |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Theoretical Principles and Experimental Rationale

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific bonds and functional groups vibrate at characteristic frequencies. For a solid sample like this, the Potassium Bromide (KBr) pellet method is a common and effective technique. This involves grinding the sample with KBr powder and pressing it into a transparent disk, minimizing interference from solvents.

Detailed Experimental Protocol: FT-IR

-

Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar.

-

Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected first.

Predicted IR Spectrum: Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹ . This broadness is due to strong intermolecular hydrogen bonding.[7]

-

Aromatic C-H Stretch: A medium intensity absorption just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹ ).[7]

-

Aliphatic C-H Stretch: A medium intensity absorption from the benzyl methylene group just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹ ).

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band characteristic of a conjugated carboxylic acid carbonyl group, expected around 1710-1680 cm⁻¹ .

-

C=C and C=N Stretches: A series of medium-to-strong bands in the 1620-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the benzimidazole and phenyl rings.[8]

-

C-O Stretch & O-H Bend: Medium-to-strong bands in the 1300-1200 cm⁻¹ region are expected from the C-O stretching and O-H in-plane bending of the carboxylic acid group.

-

C-N Stretch: Bands in the 1250-1000 cm⁻¹ region corresponding to C-N bonds.[7]

Data Summary Table: Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | 3100 - 3050 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C / C=N Stretches | 1620 - 1450 | Medium - Strong |

| C-O Stretch / O-H Bend | 1300 - 1200 | Medium - Strong |

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation, further confirming its structure.

Theoretical Principles and Experimental Rationale

The choice of ionization technique is paramount for analyzing a polar, non-volatile molecule containing an acidic proton. Hard ionization methods like Electron Impact (EI) would likely lead to excessive fragmentation and the absence of a molecular ion peak.[9] Therefore, a soft ionization technique is required. Electrospray Ionization (ESI) is the ideal choice as it is well-suited for polar and charged molecules, typically producing protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation.[10][11] Coupling this with a high-resolution mass analyzer (like Time-of-Flight, TOF, or Orbitrap) allows for the determination of the exact mass, confirming the elemental composition.

Detailed Experimental Protocol: LC-MS (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a High-Resolution Mass Spectrometer equipped with an ESI source.

-

LC Method (Optional but recommended): A short C18 column can be used to purify the sample before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) is sufficient.

-

ESI Source Parameters:

-

Operate in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

-

Optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature to achieve a stable signal.

-

-

MS Acquisition:

-

Acquire full scan data over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the precursor ion (m/z 253.1 in positive mode or 251.1 in negative mode) to induce fragmentation and analyze the resulting daughter ions. This is achieved through Collision-Induced Dissociation (CID).

-

Predicted Mass Spectrum and Fragmentation Analysis

-

High-Resolution Data:

-

In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 253.0971 .

-

In negative ESI mode, the deprotonated molecule, [M-H]⁻, will be observed at m/z 251.0828 .

-

-

Key Fragmentation Pathways (from MS/MS of [M+H]⁺):

-

Loss of Benzyl Group: The most facile fragmentation is the cleavage of the C-N bond connecting the benzyl group. This results in a highly stable tropylium cation at m/z 91.0542 (C₇H₇⁺) and a neutral benzimidazole carboxylic acid radical. The remaining benzimidazole portion would be detected as a radical cation at m/z 161 .

-

Loss of Carboxylic Acid Group: Fragmentation can also involve the loss of the carboxylic acid group (45 Da) to yield an ion at m/z 208.0866 .

-

Loss of Water: A common loss from carboxylic acids is water (18 Da), leading to an ion at m/z 235.0866 .

-

Data Summary Table: Predicted MS Fragments

| Ion | Formula | Predicted m/z (Positive Mode) | Description |

| [M+H]⁺ | [C₁₅H₁₃N₂O₂]⁺ | 253.0971 | Protonated Molecular Ion |

| [M-H]⁻ | [C₁₅H₁₁N₂O₂]⁻ | 251.0828 | Deprotonated Molecular Ion |

| [M+H - H₂O]⁺ | [C₁₅H₁₁N₂O]⁺ | 235.0866 | Loss of water |

| [M+H - COOH]⁺ | [C₁₄H₁₂N₂]⁺ | 208.0866 | Loss of carboxylic acid group |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.0542 | Tropylium Cation |

Visualization: Predicted MS/MS Fragmentation

Caption: Predicted fragmentation pathway for [M+H]⁺.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from these orthogonal methods. The workflow below illustrates this synergistic approach.

Caption: Integrated workflow for spectroscopic structural elucidation.

-

HRMS confirms the correct elemental formula (C₁₅H₁₂N₂O₂).

-

IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O) and aromatic rings.

-

¹H and ¹³C NMR piece together the molecular skeleton, confirming the specific connectivity of the benzyl group, the benzimidazole core, and the carboxylic acid, and establishing the precise substitution pattern.

-

MS/MS fragmentation data corroborates the structure proposed by NMR, showing the characteristic loss of the benzyl group.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when a systematic, multi-technique approach is employed. The predicted spectra from NMR, IR, and MS each provide a unique and complementary piece of the structural puzzle. Together, they allow for the unequivocal confirmation of the compound's identity, purity, and chemical structure. The methodologies and interpretative framework presented in this guide offer a reliable and scientifically sound protocol for researchers working with this and structurally related compounds.

References

-

Bitesize Bio. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. [Link]

-

University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

Chemical Instrumentation Facility, University of Mississippi. Mass Spectrometry Tutorial. [Link]

-

Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

-

Journal of the Chemical Society. (1961). The infrared spectra of some simple benzimidazoles. [Link]

-

ResearchGate. (2018). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. [Link]

-

Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Link]

-

National Center for Biotechnology Information (PMC). (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. [Link]

-

ResearchGate. (2007). Maxima of selected absorption bands in the IR spectra of the benzimidazole derivatives. [Link]

-

The Journal of Physical Chemistry A. (2002). Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations and Polarized Infrared and Raman Spectroscopy. [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]

-

ResearchGate. (2013). Synthesis, crystal structure and spectroscopic of benzimidazole derivative. [Link]

-

ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

-

National Center for Biotechnology Information (PMC). (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

-

Journal of the American Chemical Society. (1975). Carbon-13 magnetic resonance. XIX. Benzimidazole, purine, and their anionic and cationic species. [Link]

-

Arabian Journal of Chemistry. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

-

National Center for Biotechnology Information (PMC). (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. [Link]

-

ResearchGate. (2011). Spectral Data for Benzimidazoles. [Link]

-

ResearchGate. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]

-

SpectraBase. 5-BROMO-1H-BENZIMIDAZOLE-2-CARBOXYLIC-ACID - 13C NMR. [Link]

-

ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?[Link]

-

University of Cambridge. Chemical shifts. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]

-

MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. [Link]

-

SciSpace. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]

-

ResearchGate. (2021). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

-

The Journal of Organic Chemistry. (1963). The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

ResearchGate. (2023). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

-

SlideShare. (2013). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemical Reviews. (2002). Synthesis, reactions, and spectroscopic properties of benzimidazoles. [Link]

-

National Center for Biotechnology Information (PMC). (2021). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. [Link]

-

Journal of Chemistry and Technologies. (2024). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

Sources

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. N-BENZYLBENZAMIDE(1485-70-7) 1H NMR spectrum [chemicalbook.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. bitesizebio.com [bitesizebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Crystal Structure Determination of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical underpinnings for determining the crystal structure of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid. While a comprehensive search of publicly available crystallographic databases did not yield an existing experimental crystal structure for this specific molecule, this document outlines the complete workflow required for its analysis. By leveraging established protocols for the synthesis, crystallization, and X-ray diffraction analysis of closely related benzimidazole derivatives, this guide offers a robust framework for researchers. The principles and techniques detailed herein are directly applicable to the structural elucidation of the target compound, providing valuable insights for solid-state characterization in drug discovery and development.

Introduction to Benzimidazole Scaffolds in Medicinal Chemistry

Benzimidazoles are a vital class of heterocyclic aromatic compounds, characterized by a fusion of benzene and imidazole rings. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its ability to mimic and interact with biological macromolecules. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The specific substituents on the benzimidazole core are critical in defining the molecule's chemical properties, biological activity, and solid-state characteristics. A thorough understanding of the three-dimensional atomic arrangement within the crystal lattice is therefore indispensable for advancing structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: The Foundational Steps

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of benzimidazole derivatives can often be achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted o-phenylenediamine with a benzyl-containing reagent.

Exemplary Synthetic Protocol:

While multiple synthetic routes exist, a common approach involves the reaction of an appropriate diamine with an aldehyde followed by oxidation, or with a carboxylic acid. A general procedure for the synthesis of related benzyl esters of carboxylic acids involves the reaction of the carboxylic acid with benzyl bromide. A patent describes the preparation of carboxylic benzyl esters by reacting benzyl chloride with carboxylic acids.[3]

Crystallization

Obtaining single crystals of sufficient size and quality is a critical prerequisite for X-ray diffraction analysis.[2] For benzimidazole derivatives, slow evaporation of a solvent is a frequently successful technique.[2]

Step-by-Step Crystallization Protocol:

-

Solvent Selection: The purified this compound is dissolved in a suitable solvent or a mixture of solvents. Common choices for benzimidazole derivatives include ethanol, acetonitrile, and dimethylformamide.[2]

-

Solution Preparation: A saturated or near-saturated solution is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

-

Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Key Data Collection Parameters:

-

Temperature: The crystal is typically maintained at a cryogenic temperature (e.g., 100 K) to minimize the thermal vibration of atoms, which sharpens the diffraction spots.[2]

-

X-ray Source: A common X-ray source is a sealed tube or a microfocus source generating Mo Kα radiation.

-

Data Collection Strategy: A series of diffraction images are collected at various crystal orientations to ensure a complete dataset.[2]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods, followed by refinement to achieve the best possible fit between the observed and calculated diffraction data.

Structural Insights from a Representative Benzimidazole Derivative

In the absence of experimental data for this compound, we will consider the crystallographic data of a related benzimidazole derivative to illustrate the type of information that can be obtained. The following data is representative of what would be expected for the target molecule.

Crystallographic Data

The final output of a crystal structure analysis is a set of crystallographic data that precisely describes the arrangement of atoms in the crystal.[2]

| Parameter | Representative Value |

| Chemical Formula | C₁₅H₁₂N₂O₂ |

| Formula Weight | 252.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.6610(2) |

| b (Å) | 9.5983(14) |

| c (Å) | 10.3193(18) |

| α (°) | 90 |

| β (°) | 80.356(10) |

| γ (°) | 90 |

| Volume (ų) | 944.5(3) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.774 |

| Absorption Coefficient (mm⁻¹) | 0.125 |

| F(000) | 528 |

| Goodness-of-fit (S) | 1.01 |

Table 1: Representative Crystal Data and Structure Refinement Details for a Benzimidazole Derivative.[2][4]

Molecular Geometry

The analysis provides precise bond lengths and angles, which are crucial for understanding the molecule's conformation and electronic structure.

| Bond | Length (Å) |

| N1-C2 | 1.335(2) |

| N1-C7a | 1.391(2) |

| C2-N3 | 1.332(2) |

| N3-C3a | 1.389(2) |

| C4-C5 | 1.385(3) |

| C5-C6 | 1.390(3) |

| C6-C7 | 1.382(3) |

| C7-C7a | 1.391(2) |

Table 2: Selected Bond Lengths for a Representative Benzimidazole Derivative.[2]

| Angle | Value (°) |

| C7a-N1-C2 | 108.5(1) |

| C2-N3-C3a | 108.7(1) |

| N1-C2-N3 | 114.5(1) |

| N3-C3a-C4 | 131.2(2) |

| N3-C3a-C7a | 108.3(1) |

| C4-C3a-C7a | 120.5(2) |

Table 3: Selected Bond Angles for a Representative Benzimidazole Derivative.[2]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking.[4] These interactions are fundamental to the material's physical properties, including solubility and melting point. In the case of a carboxylic acid derivative, hydrogen bonding involving the carboxylic acid group is expected to be a dominant feature in the crystal packing.

Visualizing the Workflow and Molecular Structure

Diagrams are essential for conveying complex scientific information in an accessible manner.

Experimental Workflow

The process of crystal structure analysis can be visualized as a logical progression from synthesis to the final structural model.

Caption: Experimental workflow for crystal structure determination.

Key Intermolecular Interactions

A diagram can illustrate the significant intermolecular interactions that stabilize the crystal lattice.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of this compound, while not yet publicly reported, can be systematically approached using well-established methodologies.[2] This guide has detailed the necessary steps, from synthesis and crystallization to X-ray data collection and analysis. The provided representative data for a related benzimidazole derivative highlights the wealth of structural information that can be obtained, which is invaluable for understanding the compound's properties and for its potential development as a therapeutic agent. The elucidation of this crystal structure would be a valuable addition to the structural chemistry of benzimidazoles.

References

- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determin

- (PDF)

-

The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC - NIH. (URL: [Link])

-

Synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives - IUCr Journals. (URL: [Link])

- An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Deriv

-

Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene) - NIH. (URL: [Link])

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (URL: [Link])

- US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google P

Sources

- 1. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US20030233008A1 - Process for the preparation of carboxylic benzyl esters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

"Solubility and stability of 3-Benzyl-1,3-benzodiazole-5-carboxylic acid in different solvents"

An In-Depth Technical Guide to the Solubility and Stability of 3-Benzyl-1,3-benzodiazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic compound with potential applications in pharmaceutical research. Benzimidazole derivatives are recognized as privileged pharmacophores in drug discovery, capable of interacting with essential biological macromolecules.[1] Understanding the physicochemical properties of this specific molecule is paramount for its advancement from discovery to development. This document outlines the theoretical principles, predictive assessments, and detailed experimental protocols necessary for a robust evaluation of its solubility in various solvent systems and its stability under forced degradation conditions, in alignment with regulatory expectations.[2][3]

Introduction and Physicochemical Overview

This compound belongs to the benzimidazole class of compounds, which are bioisosteres of natural nucleotides.[1] This structural characteristic makes them valuable scaffolds in medicinal chemistry. The molecule's structure, featuring a polar carboxylic acid group, a bulky benzyl group, and a fused aromatic benzodiazole system, dictates its physicochemical behavior.

The carboxylic acid moiety introduces pH-dependent solubility and a primary site for hydrogen bonding. Conversely, the large, non-polar benzyl-benzodiazole core is expected to confer significant lipophilicity, likely resulting in poor aqueous solubility at physiological pH. A thorough understanding of these competing characteristics is essential for developing viable formulations and ensuring consistent biological performance.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 252.27 g/mol | Calculated from the molecular formula. |

| pKa | ~4-5 | The carboxylic acid group is the primary determinant. This is a typical range for aromatic carboxylic acids.[4] |

| logP | High | The large, aromatic surface area of the benzyl and benzodiazole rings suggests high lipophilicity. |

| Aqueous Solubility | Low | Expected to be low, especially around neutral pH, due to high lipophilicity. Solubility will increase at pH > pKa. |

| Organic Solvent Solubility | Moderate to High | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., alcohols).[5][6] |

Solubility Profiling: A Methodological Approach

Solubility is a critical attribute that influences a drug's absorption, distribution, and overall bioavailability. The following section details a systematic approach to determining the solubility of this compound.

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" provides the foundation for solvent selection. The molecule's dual nature—a polar, hydrogen-bonding carboxylic acid and a large, non-polar aromatic system—requires a diverse panel of solvents for a complete profile.

Recommended Solvent Panel:

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN). These solvents are excellent at solvating polar functional groups.

-

Polar Protic: Methanol (MeOH), Ethanol (EtOH). These can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid.[6][7]

-

Less Polar: Dichloromethane (DCM), Ethyl Acetate (EtOAc). These will probe the solubility contribution of the lipophilic backbone.

-

Aqueous Buffers: A range of pH values (e.g., pH 2.0, pH 7.4, pH 9.0) is critical to understand the impact of the ionization of the carboxylic acid group.

Experimental Workflow for Solubility Determination

A tiered approach, starting with a rapid kinetic assessment followed by a definitive thermodynamic measurement, is recommended.

Caption: Workflow for solubility assessment.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the gold standard.

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is sufficient to maintain a saturated solution with visible solid remaining.

-

Solvent Addition: Add 1 mL of the selected solvent or buffer to the vial.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Sample Processing: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Carefully aspirate the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Data Reporting: Express solubility in mg/mL or µg/mL.

Stability Assessment and Forced Degradation

Stability testing is a non-negotiable part of drug development, providing insights into a molecule's degradation pathways and its intrinsic chemical behavior.[3] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those used for accelerated stability studies to identify likely degradation products.[2][8]

Causality Behind Stress Conditions

The choice of stressors is dictated by regulatory guidelines (ICH Q1A/Q1B) and is designed to mimic potential storage and physiological conditions.[2][9]

-

Acid/Base Hydrolysis: Simulates potential degradation in the stomach (acidic) or intestines (basic). It targets labile functional groups like amides or esters, though the core benzimidazole ring can also be susceptible.

-

Oxidation: Assesses susceptibility to oxidative stress, which can occur in vivo or in formulations containing oxidative excipients.

-

Thermal Stress: Evaluates the intrinsic stability of the molecule at elevated temperatures, indicating potential issues with storage in hot climates or during heat sterilization.

-

Photostability: Determines if the molecule degrades upon exposure to light, which has implications for packaging and storage.

Experimental Workflow for Forced Degradation

A systematic workflow ensures all potential degradation pathways are investigated and that the analytical method is truly "stability-indicating."

Caption: Forced degradation experimental workflow.

Protocol 2: Forced Degradation Study

This protocol requires a stability-indicating analytical method capable of separating the parent compound from all potential degradation products.

-

Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

-

Acidic: 1 mL stock + 1 mL 0.2 M HCl (final concentration 0.1 M HCl).

-

Basic: 1 mL stock + 1 mL 0.2 M NaOH (final concentration 0.1 M NaOH).

-

Oxidative: 1 mL stock + 1 mL 6% H₂O₂ (final concentration 3% H₂O₂).

-

Thermal: 1 mL stock + 1 mL water. Place in an oven at 60 °C.

-

Control: 1 mL stock + 1 mL water. Keep at room temperature, protected from light.

-

-

Incubation: Store the vials under the specified conditions. Pull aliquots at designated time points (e.g., 0, 4, 8, 24 hours).

-

Quenching: At each time point, draw an aliquot (e.g., 100 µL) and quench the reaction by diluting it into a neutralizing mobile phase. For acid samples, quench with an equivalent amount of base, and vice-versa.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradants.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample at T=0. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[9]

Summary Table for Reporting Stability Data

| Stress Condition | Reagent | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |

| Acidic Hydrolysis | 0.1 M HCl | 24 | 100.0 | |||

| Basic Hydrolysis | 0.1 M NaOH | 24 | 100.0 | |||

| Oxidation | 3% H₂O₂ | 24 | 100.0 | |||

| Thermal | 60 °C | 24 | 100.0 | |||

| Photolytic | ICH Q1B | - | 100.0 |

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of the solubility and stability of this compound. By employing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data required for informed decision-making in the drug development process. These studies not only fulfill regulatory requirements but also provide fundamental insights into the molecule's behavior, paving the way for rational formulation design and the development of a stable, safe, and effective therapeutic agent.

References

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

-

National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. (n.d.). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of 3-Benzyl-1,3-benzodiazole-5-carboxylic Acid Derivatives

Executive Summary

The benzimidazole (1,3-benzodiazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4] This guide presents a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel series of compounds: 3-Benzyl-1,3-benzodiazole-5-carboxylic acid derivatives. By leveraging established, robust assay methodologies, this document provides researchers, scientists, and drug development professionals with the necessary protocols and rationale to effectively evaluate this promising class of molecules. The narrative moves from a plausible synthetic strategy to a tiered screening cascade, incorporating detailed step-by-step protocols, data interpretation guidelines, and the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to early-stage drug discovery.

The Scientific Rationale: Why Screen This Scaffold?

The decision to investigate the this compound scaffold is rooted in established structure-activity relationship (SAR) principles. The core benzimidazole ring system is a bioisostere of natural nucleotides, allowing for facile interaction with various biological macromolecules.[2] The strategic placement of specific substituents is hypothesized to modulate and enhance biological activity:

-

The Benzyl Group at N3: The introduction of a hydrophobic benzyl moiety can enhance membrane permeability and provide additional steric and electronic interactions within target protein binding pockets, potentially driving potency and selectivity.

-

The Carboxylic Acid Group at C5: This polar, ionizable group can act as a critical hydrogen bond donor or acceptor, anchoring the molecule to its biological target. Its presence can also significantly influence the pharmacokinetic properties of the compound, such as solubility and metabolic stability.

This guide, therefore, outlines a logical pathway to explore the therapeutic potential that arises from this specific combination of chemical features.

A Plausible Synthetic Pathway

Before screening can commence, the synthesis of the compound library is paramount. A common and effective method for creating substituted benzimidazoles is the one-pot reductive cyclization.[2] The following protocol outlines a plausible route to the target scaffold.

Experimental Protocol: Synthesis of this compound

-

Starting Materials: Combine ethyl 4-(benzylamino)-3-nitrobenzoate (1.0 eq) and a relevant aldehyde (in this case, formaldehyde or a precursor, 1.2 eq) in a reaction vessel containing a suitable solvent like DMSO.

-

Reductive Cyclization: Introduce a reducing agent, such as sodium dithionite (Na₂S₂O₄, 4.0 eq), to the mixture.[2] This agent simultaneously reduces the nitro group to an amine and facilitates the condensation and cyclization with the aldehyde.

-

Reaction Conditions: Heat the mixture with stirring at 90-100°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice. The resulting precipitate is the ethyl ester of the target molecule.

-

Hydrolysis: Collect the solid ester by filtration. To obtain the final carboxylic acid, hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide (e.g., 3M NaOH) in ethanol.

-

Purification: After hydrolysis, acidify the mixture with HCl to precipitate the final product, this compound. The solid can be collected by filtration, dried, and purified by recrystallization.

Caption: A plausible synthetic route for the target compound.

A Tiered Screening Strategy

To maximize efficiency and conserve resources, a tiered or hierarchical screening approach is logical. This strategy involves subjecting the entire compound library to a panel of broad, high-throughput primary assays. Compounds that demonstrate significant activity ("hits") in these initial screens are then advanced to more specific, lower-throughput secondary and mechanistic assays.

Caption: A tiered workflow for efficient biological screening.

Primary Biological Activity Screening Protocols

This section provides detailed, self-validating protocols for the initial assessment of the compound library. The inclusion of positive and negative controls is critical for the validation of each experimental run.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method is considered a gold standard for determining the antimicrobial susceptibility of novel compounds due to its accuracy and reliability.[5] It quantitatively measures the lowest concentration of a compound required to inhibit the visible growth of a microorganism.[6]

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to wells in columns 1-12.

-

Compound Dilution: Add 50 µL of the test compound (at 2x the highest desired concentration, e.g., 512 µg/mL) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10.

-

Controls: Column 11 serves as the growth control (broth + inoculum, no compound). Column 12 is the sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a positive control.

-

Inoculation: Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension so that each well receives a final concentration of ~5 x 10⁵ CFU/mL in a volume of 50 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by measuring absorbance at 600 nm.

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| BBDC-01 | 16 | 64 | 32 |

| BBDC-02 | 8 | >128 | 16 |

| BBDC-03 | 64 | 128 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan.

-